Epinastine hydrobromide
Overview
Description
Epinastine hydrobromide is a histamine H1 receptor antagonist with mast cell stabilizing properties. It is primarily used in the prevention of itching associated with allergic conjunctivitis. This compound works by inhibiting the release of histamine and other pro-inflammatory mediators from mast cells, thereby controlling allergic responses .
Biochemical Analysis
Biochemical Properties
Epinastine Hydrobromide has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response . It prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection . It also prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .
Cellular Effects
This compound is an antihistamine and an inhibitor of histamine release from the mast cell for topical administration to the eyes . It is indicated for the prevention of itching associated with allergic conjunctivitis . It is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It stabilizes mast cells by preventing mast cell degranulation, thus controlling the allergic response . It also prevents histamine from binding to both the H1- and H2-receptors, stopping itching and providing lasting protection . Furthermore, it prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .
Temporal Effects in Laboratory Settings
It is known to have a long-lasting effect on passive cutaneous anaphylactic reactions .
Metabolic Pathways
It is known to inhibit the release of histamine, a key mediator in many metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epinastine hydrobromide typically involves the reaction of epinastine base with hydrobromic acid. One method involves dissolving the epinastine base in water, followed by the addition of hydrobromic acid to precipitate the hydrobromide salt . Another method involves the use of organic solvents and specific pH adjustments to obtain the desired crystal form .
Industrial Production Methods
Industrial production of this compound often involves large-scale crystallization processes to ensure high yield and purity. The process may include steps such as dissolution, pH adjustment, crystallization, filtration, and drying . These methods are designed to be efficient and scalable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Epinastine hydrobromide undergoes various chemical reactions, including:
Oxidation: Epinastine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert epinastine into its reduced forms.
Substitution: Epinastine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epinastine N-oxide, while reduction may produce reduced epinastine derivatives .
Scientific Research Applications
Epinastine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine receptor antagonists and mast cell stabilizers.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Primarily used in ophthalmology for the treatment of allergic conjunctivitis
Industry: Utilized in the development of anti-allergic formulations and as a reference standard in pharmaceutical research
Mechanism of Action
Epinastine hydrobromide exerts its effects through multiple mechanisms:
Histamine H1 Receptor Antagonism: It selectively binds to histamine H1 receptors, preventing histamine from exerting its effects.
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators: It prevents the release of various pro-inflammatory chemicals from blood vessels, halting the progression of allergic responses
Comparison with Similar Compounds
Similar Compounds
Ketotifen: Another histamine H1 receptor antagonist with mast cell stabilizing properties.
Olopatadine: A dual-action compound that acts as a histamine H1 receptor antagonist and mast cell stabilizer.
Azelastine: Known for its antihistamine and mast cell stabilizing effects.
Uniqueness
Epinastine hydrobromide is unique due to its high selectivity for histamine H1 receptors and its ability to stabilize mast cells without significant penetration of the blood-brain barrier. This reduces the risk of central nervous system side effects, such as drowsiness, making it a preferred choice for treating allergic conjunctivitis .
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPMHRDERZTFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000904 | |
Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127786-29-2, 80012-42-6 | |
Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127786-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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